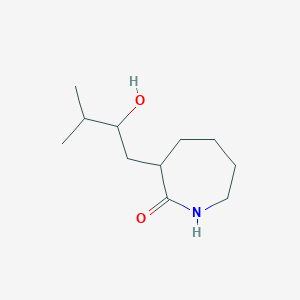

3-(2-Hydroxy-3-methylbutyl)azepan-2-one

Description

3-(2-Hydroxy-3-methylbutyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative featuring a hydroxy-substituted branched alkyl chain at the C3 position. The compound’s structure combines the rigidity of the lactam ring with the hydrophilicity and hydrogen-bonding capacity of the hydroxyl group.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-(2-hydroxy-3-methylbutyl)azepan-2-one |

InChI |

InChI=1S/C11H21NO2/c1-8(2)10(13)7-9-5-3-4-6-12-11(9)14/h8-10,13H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

PIEOKEOUBQKFGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1CCCCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one typically involves the reaction of azepan-2-one with 2-hydroxy-3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-methylbutyl)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Oxo-3-methylbutyl)azepan-2-one.

Reduction: Formation of 3-(2-Hydroxy-3-methylbutyl)azepan-2-amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Hydroxy-3-methylbutyl)azepan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Lactam Derivatives

(a) 1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one

- Structure: Azepan-2-one core with a phenolic substituent.

- Key Properties : Exhibits antioxidant activity comparable to butylated hydroxytoluene (BHT) due to its ability to scavenge free radicals and degrade cumene hydroperoxide .

- Comparison: Both compounds share the azepan-2-one scaffold, but the hydroxyl group in 3-(2-Hydroxy-3-methylbutyl)azepan-2-one is part of an aliphatic chain, whereas the analog in has a phenolic hydroxyl group. This difference likely alters solubility and reactivity.

(b) 3-(Aminomethyl)azepan-2-one Hydrochloride

- Structure: Azepan-2-one with an aminomethyl substituent.

- Key Properties: Primarily explored in pharmaceutical contexts (e.g., hypertension drugs like benazepril derivatives in ). The amino group enhances water solubility and enables salt formation .

(c) 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one

- Structure : Azepan-2-one with a halogenated aromatic amine substituent.

- Key Properties : The electron-withdrawing trifluoromethyl group enhances stability and may influence receptor binding in drug design .

- Comparison : The target compound’s aliphatic hydroxyl group offers contrasting polarity and steric effects compared to aromatic halogen substituents, suggesting divergent applications (e.g., antioxidants vs. receptor-targeted therapeutics).

Functional Analogues in Hydroxyacetophenones

Compounds like 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone () share functional similarities:

- Structure : Hydroxy-substituted aromatic rings with branched alkyl chains.

- Key Properties : Naturally isolated from plants (e.g., Helichrysum stoechas), these compounds exhibit bioactivity tied to their hydroxyl and alkyl groups. Synthesis involves C=C bond migration under basic conditions .

- The target compound’s lactam ring may confer greater conformational flexibility compared to rigid acetophenone derivatives.

Pharmacological and Industrial Relevance

- Antioxidant Potential: highlights azepan-2-one derivatives as effective antioxidants. The hydroxyl group in the target compound could similarly donate hydrogen atoms to neutralize radicals, though its aliphatic chain may reduce steric hindrance compared to bulky phenolic analogs .

- Synthetic Routes: Lactamomethylation (as in ) or alkylation of azepan-2-one precursors are plausible synthetic pathways. ’s methods for hydroxyacetophenone synthesis (e.g., base-mediated isomerization) might inspire analogous strategies for introducing hydroxyl-alkyl substituents .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties

| Property | 3-(2-Hydroxy-3-methylbutyl)azepan-2-one | 1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one |

|---|---|---|

| Molecular Weight | ~215 g/mol (estimated) | 263.35 g/mol |

| Water Solubility | Moderate (hydroxyl group) | Low (aromatic hydrophobicity) |

| Boiling Point | High (polar substituent) | >250°C (decomposes) |

| Bioactivity | Antioxidant (predicted) | Antioxidant (confirmed) |

Biological Activity

3-(2-Hydroxy-3-methylbutyl)azepan-2-one, a compound with potential pharmacological applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azepanone ring, which contributes to its biological interactions. The presence of the hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Preliminary studies indicate that 3-(2-Hydroxy-3-methylbutyl)azepan-2-one exhibits various biological activities, including:

- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Neuroprotective Effects : There are indications that it may interact with neurotransmitter systems, offering neuroprotective benefits.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory disorders.

The exact mechanisms through which 3-(2-Hydroxy-3-methylbutyl)azepan-2-one exerts its effects are still under investigation. However, some proposed mechanisms include:

- Receptor Interaction : It may act on specific receptors involved in neurotransmission.

- Enzyme Inhibition : The compound might inhibit enzymes associated with inflammatory responses.

- Cellular Signaling Modulation : It could influence signaling pathways that regulate cell survival and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress in neurons | |

| Anti-inflammatory | Decreases cytokine production |

Case Studies

Several case studies have highlighted the therapeutic potential of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent.

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.

- Inflammation Reduction : Clinical trials indicated that the compound could reduce inflammation markers in patients with chronic inflammatory conditions, showcasing its therapeutic promise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.